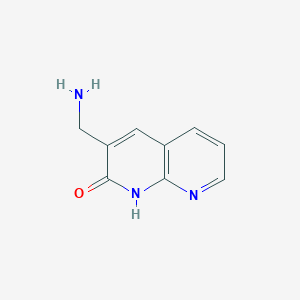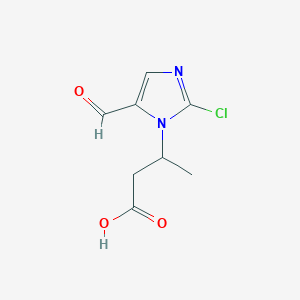
3-(2-Chloro-5-formyl-1H-imidazol-1-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Chloro-5-formyl-1H-imidazol-1-yl)butanoic acid is a chemical compound that features a unique structure combining an imidazole ring with a butanoic acid side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . The reaction conditions often involve nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above. The use of efficient catalysts and optimized reaction conditions would be crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-5-formyl-1H-imidazol-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products
Oxidation: 3-(2-Chloro-5-carboxy-1H-imidazol-1-yl)butanoic acid.
Reduction: 3-(2-Chloro-5-hydroxymethyl-1H-imidazol-1-yl)butanoic acid.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Chloro-5-formyl-1H-imidazol-1-yl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Potential use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-5-formyl-1H-imidazol-1-yl)butanoic acid involves its interaction with specific molecular targets. The imidazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The formyl group can form covalent bonds with nucleophilic sites on proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler structure with broad applications in pharmaceuticals and agrochemicals.
2-Chloro-1H-imidazole: Similar structure but lacks the butanoic acid side chain.
5-Formyl-1H-imidazole: Similar structure but lacks the chlorine atom and butanoic acid side chain.
Uniqueness
3-(2-Chloro-5-formyl-1H-imidazol-1-yl)butanoic acid is unique due to the combination of the chlorine atom, formyl group, and butanoic acid side chain, which provides distinct chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C8H9ClN2O3 |
|---|---|
Molecular Weight |
216.62 g/mol |
IUPAC Name |
3-(2-chloro-5-formylimidazol-1-yl)butanoic acid |
InChI |
InChI=1S/C8H9ClN2O3/c1-5(2-7(13)14)11-6(4-12)3-10-8(11)9/h3-5H,2H2,1H3,(H,13,14) |
InChI Key |
ZUILOIHCCZWRIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)O)N1C(=CN=C1Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Fluoro-5-[(1-oxo-1lambda6-thiolan-1-ylidene)amino]benzene-1-sulfonyl chloride](/img/structure/B13221732.png)

![2-[3-(Trifluoromethoxy)phenyl]furan](/img/structure/B13221743.png)
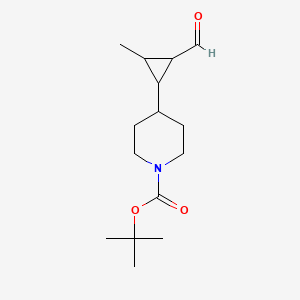

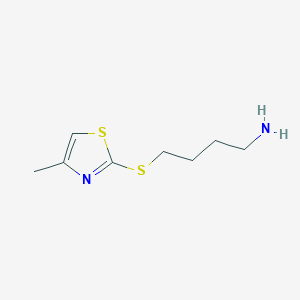
![3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-(2-methylphenyl)propanoic acid](/img/structure/B13221763.png)
![2-({[(Benzyloxy)carbonyl]amino}oxy)-2-methylpropanoic acid](/img/structure/B13221764.png)
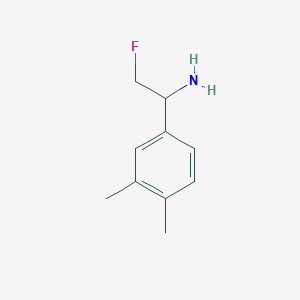
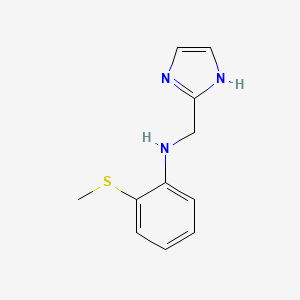

![2-[5-(Azetidin-3-YL)-1,2,4-oxadiazol-3-YL]pyridine](/img/structure/B13221797.png)
